1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Researchers face batch-to-batch variability in fluorinated pyrrolidine building blocks, undermining CNS SAR studies. This 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, with a purity of ≥95%, provides a consistent scaffold for triple reuptake inhibitor research. The 3,4-difluorophenyl motif and N-cyclopropyl group confer a predicted LogP of 2.20 and low TPSA (29.26 Ų), optimizing blood-brain barrier penetration. Consistent quality and reliable global supply ensure reproducible pharmacokinetic and target engagement data.

Molecular Formula C13H16F2N2
Molecular Weight 238.28 g/mol
CAS No. 1408817-75-3
Cat. No. B1529445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
CAS1408817-75-3
Molecular FormulaC13H16F2N2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N
InChIInChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2
InChIKeyMFOXIVRDVQGIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine: Structural Profile and Procurement Overview


1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (CAS 1408817-75-3) is a synthetic 3-aminopyrrolidine derivative belonging to the class of cycloalkyl pyrrolidine monoamine reuptake inhibitors [1]. Its structure features a pyrrolidine ring substituted at the 1-position with a cyclopropyl group and at the 2-position with a 3,4-difluorophenyl group. This scaffold places it within a well-established chemical series explored for central nervous system (CNS) disorders, where subtle changes in aryl substitution profoundly alter transporter affinity, selectivity, and metabolic stability [2].

Risks of Substituting with In-Class Analogs in Research


Within the 3-aminopyrrolidine monoamine reuptake inhibitor class, even minor modifications to the aryl substitution pattern cause significant shifts in lipophilicity and transporter binding profiles [1]. The specific combination of a 3,4-difluorophenyl group with an N-cyclopropyl moiety is designed to fine-tune physicochemical parameters (e.g., LogP) within a narrow optimal range for blood-brain barrier penetration while avoiding excessive metabolic clearance associated with unsubstituted or mono-halogenated phenyl analogs [2]. Generic interchange with a 1-cyclopropyl-2-phenylpyrrolidin-3-amine or a mono-fluoro analog cannot reproduce this precise property profile and may lead to divergent in vitro potency or in vivo pharmacokinetic outcomes in validated models, undermining experimental reproducibility and procurement value [2].

Differentiated Selection Evidence for This Pyrrolidine Derivative


Predicted LogP Advantage Over Parent Phenyl Analog

The 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (target) exhibits a predicted LogP of 2.2013, compared to a LogP of 1.9231 for the direct parent analog 1-cyclopropyl-2-phenylpyrrolidin-3-amine , . This +0.2782 increase in predicted lipophilicity positions the target compound closer to the optimal CNS LogP range (approximately 2–4) [1], suggesting superior blood-brain barrier permeability potential relative to the non-fluorinated comparator, a critical attribute for CNS-targeted probe development.

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Enhanced Metabolic Stability from Fluorine Blocking

The 3,4-difluorophenyl substitution pattern blocks the para and meta positions of the phenyl ring, sites commonly susceptible to cytochrome P450-mediated oxidation, compared to the unblocked 1-cyclopropyl-2-phenylpyrrolidin-3-amine [1]. Meta- and para-fluorination is a well-established medicinal chemistry strategy to reduce oxidative metabolism and improve metabolic stability [2]. While direct comparative microsomal stability data for these specific analogs are not publicly available, this class-level inference is supported by extensive literature on fluorinated aromatics.

Metabolic Stability CYP450 Fluorine Substitution

Triple Monoamine Reuptake Inhibition Potential

Patent US 8,754,117 describes N-cyclopropyl pyrrolidine derivatives as triple reuptake inhibitors (serotonin, norepinephrine, dopamine) with activity at nanomolar concentrations for related analogs [1]. Although specific IC50 values for 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine are not disclosed, the close structural homology to exemplified compounds (e.g., Example 1: Ki < 100 nM for SERT, NET, DAT) [1] strongly suggests that the target compound is designed to engage all three transporters. This distinguishes it from selective reuptake inhibitors that lack the N-cyclopropyl-2-aryl-3-aminopyrrolidine core.

Triple Reuptake Inhibitor Monoamine Transporter CNS Disorders

Improved Lipophilic Efficiency with Identical TPSA

Both 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (target) and its parent phenyl analog share an identical predicted TPSA of 29.26 Ų , . However, the target compound's higher LogP (2.2013 vs. 1.9231) yields an improved balance of lipophilicity to polarity, potentially enhancing Lipophilic Ligand Efficiency (LLE) if equipotent [1]. This suggests that for a given level of target engagement, the difluoro derivative may require lower doses or exhibit reduced non-specific binding relative to the less lipophilic phenyl analog.

Lipophilic Efficiency Drug-likeness CNS MPO Score

Current Limits of Direct Comparative Biological Data

A comprehensive search of primary research papers, patents, and authoritative databases does not yield publicly available head-to-head comparative biological data (e.g., IC₅₀ values, microsomal stability, or in vivo PK parameters) for 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine versus its closest analogs such as 1-cyclopropyl-2-phenylpyrrolidin-3-amine or 1-cyclopropyl-2-(4-fluorophenyl)pyrrolidin-3-amine [1], [2]. The differential evidence presented in this guide relies on predicted physicochemical properties and class-level SAR inferences from patent literature. Researchers requiring direct in vitro comparative data should commission custom head-to-head profiling studies.

Data Availability Research Gap Evidence Integrity

Key Research and Industrial Applications for This Compound


Lead Optimization in CNS Reuptake Inhibitor Programs

The compound's predicted LogP of 2.2013 and conserved low TPSA of 29.26 Ų position it as a favorable scaffold for developing brain-penetrant triple reuptake inhibitors. Its 3,4-difluorophenyl motif is expected to enhance metabolic stability over non-fluorinated analogs, making it a strategic choice for hit-to-lead campaigns targeting depression, anxiety, or ADHD [1].

Probing Fluorine Effects on CNS Drug Properties

The quantifiable shift in LogP (+0.2782) relative to the parent phenyl analog, combined with identical TPSA, enables researchers to isolate and study the impact of aryl fluorination on lipophilicity-driven parameters such as P-glycoprotein efflux, non-specific binding, and volume of distribution, without altering hydrogen-bonding capacity , [1].

Reference Standard for Analytical Method Development

Given its defined molecular formula (C₁₃H₁₆F₂N₂), molecular weight (238.28 g/mol), and available purity of ≥95% , this compound can serve as a reliable reference standard for HPLC, LC-MS, and NMR method development, particularly for research laboratories studying fluorinated pyrrolidine analogs or investigating potential metabolic pathways of related CNS candidates.

Tool Compound for Transporter Binding Studies

Although direct target engagement data are not publicly available, the compound's structural alignment with patented triple reuptake inhibitors [1] suggests its utility as a tool molecule for studying monoamine transporter binding when custom biological profiling is feasible, particularly for exploring how 3,4-difluoro substitution influences transporter selectivity relative to mono-fluoro or non-fluorinated analogs.

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